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Compound of Interest

Compound Name: Paracetamol-d4

Cat. No.: B196385 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the core physicochemical

properties of Paracetamol-d4 and its non-deuterated counterpart, paracetamol. Understanding

the subtle yet significant differences imparted by isotopic substitution is crucial for drug

development, enabling researchers to anticipate changes in formulation, bioavailability, and

metabolic stability. This document summarizes key quantitative data, details relevant

experimental protocols, and visualizes fundamental molecular and procedural concepts.

Introduction to Isotopic Effects
Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus in

addition to a proton, making it approximately twice as heavy as protium (¹H). The substitution of

hydrogen with deuterium in a drug molecule, such as paracetamol, can lead to kinetic and

thermodynamic isotope effects. These effects arise from the difference in mass, which

influences vibrational frequencies of chemical bonds. A carbon-deuterium (C-D) bond has a

lower zero-point energy and vibrates more slowly than a carbon-hydrogen (C-H) bond, making

the C-D bond stronger and more difficult to break. This increased bond strength can alter a

molecule's metabolic profile and, to a lesser extent, its physicochemical properties.

Comparative Physicochemical Data
The following tables summarize the key physicochemical properties of Paracetamol-d4 and

paracetamol, providing a clear side-by-side comparison of their quantitative data.
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Table 1: General and Physical Properties

Property Paracetamol Paracetamol-d4

Molecular Formula C₈H₉NO₂ C₈H₅D₄NO₂

Molecular Weight 151.16 g/mol 155.19 g/mol [1][2]

Appearance White crystalline powder[3] Crystalline solid[4]

Melting Point 169 - 170.5 °C[3] 167 - 170 °C (decomposes)[2]

Table 2: Solubility

Solvent Paracetamol Solubility Paracetamol-d4 Solubility

Water 14 mg/mL (at 20 °C)[5] -

Ethanol ~140 mg/mL (1:7)[3] 25 mg/mL[4]

Dimethylformamide (DMF) - 25 mg/mL[4]

Dimethyl Sulfoxide (DMSO) - 20 mg/mL[4]

Phosphate Buffered Saline

(PBS, pH 7.2)
- 2 mg/mL[4]

Table 3: Acidity

Property Paracetamol
Paracetamol-d4
(Estimated)

pKa 9.0 - 9.5[3] ~9.0 - 9.6

Note on Paracetamol-d4 pKa Estimation: Direct experimental data for the pKa of

Paracetamol-d4 is not readily available. However, studies on the secondary deuterium isotope

effects on the acidity of phenols show that deuteration can decrease acidity by up to 0.031 pKa

units per deuterium atom[6]. As paracetamol is a phenolic compound, a slight increase in its

pKa can be anticipated for the deuterated analog.
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Experimental Protocols
The determination of the physicochemical properties outlined above requires standardized and

reproducible experimental methodologies. Below are detailed protocols for the key experiments

cited.

Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition

occurs.

Methodology:

Sample Preparation: A small amount of the dry, powdered sample (paracetamol or

Paracetamol-d4) is loaded into a thin-walled capillary tube, sealed at one end, to a height of

2-3 mm. The sample is packed tightly by tapping the tube.

Apparatus: A calibrated melting point apparatus equipped with a heating block, a

thermometer, and a viewing lens is used.

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The

sample is heated at a rapid rate initially to a temperature approximately 15-20°C below the

expected melting point. c. The heating rate is then reduced to 1-2°C per minute to allow for

thermal equilibrium. d. The temperature at which the first droplet of liquid appears is

recorded as the onset of melting. e. The temperature at which the last solid particle melts is

recorded as the end of the melting range.

Data Analysis: The melting point is reported as a range from the onset to the completion of

melting. For pure substances, this range is typically narrow.

Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of the compound in a specific solvent at a

given temperature.

Methodology:
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Preparation: An excess amount of the solid compound (paracetamol or Paracetamol-d4) is

added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

Equilibration: The flask is agitated in a constant temperature water bath or shaker for a

prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the

dissolved and undissolved solute.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the

undissolved solid from the saturated solution.

Quantification: A filtered aliquot of the supernatant is carefully withdrawn and its

concentration is determined using a validated analytical method, such as High-Performance

Liquid Chromatography (HPLC) with UV detection.

Data Analysis: The solubility is expressed as the concentration of the solute in the saturated

solution (e.g., in mg/mL or mol/L).

pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the compound.

Methodology:

Sample Preparation: A precisely weighed amount of the compound (paracetamol or

Paracetamol-d4) is dissolved in a suitable solvent, typically a mixture of water and a co-

solvent like methanol or ethanol if the compound has low aqueous solubility.

Apparatus: A calibrated pH meter with a combination electrode and an automated or manual

burette are used.

Procedure: a. The solution is titrated with a standardized solution of a strong base (e.g., 0.1

M NaOH). b. The pH of the solution is measured and recorded after each incremental

addition of the titrant. c. The titration is continued past the equivalence point.

Data Analysis: a. A titration curve is generated by plotting the pH versus the volume of titrant

added. b. The equivalence point is determined from the inflection point of the curve (the point
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of the steepest slope). c. The pKa is the pH at the half-equivalence point (the point where

half of the acid has been neutralized).

Visualizations
The following diagrams, generated using the DOT language, illustrate key structural and

procedural aspects of this comparative analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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